3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine
Description
3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine is a substituted biphenyl amine featuring a chlorine atom at the 3' position and fluorine atoms at the 3 and 5 positions on the adjacent phenyl ring, with an amine group at position 4. This compound belongs to a class of aromatic amines widely utilized in organic electronics, particularly as intermediates in organic light-emitting diodes (OLEDs) and organometallic syntheses . The electron-withdrawing nature of chlorine and fluorine substituents influences its electronic properties, making it a candidate for charge transport materials or precursors for metal complexes.
Properties
Molecular Formula |
C12H8ClF2N |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C12H8ClF2N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2 |
InChI Key |
UJIJHMZMVHSMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
For industrial production, the synthesis of 3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the role of biphenyl derivatives in the development of anticancer agents. The compound 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine has shown promise as an intermediate in synthesizing pharmaceuticals targeting cancer cells. Its structural characteristics allow it to interact effectively with biological targets, potentially leading to the development of novel anticancer drugs.
Case Study: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of biphenyl compounds could inhibit specific cancer cell lines. The synthesis of 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine was crucial in creating a library of compounds tested for their cytotoxic effects on various cancer types (Patel et al., 2021) .
Material Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it an attractive candidate for applications in OLED technology. Fluorinated biphenyls are known for their stability and efficiency in light emission. The incorporation of 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine into OLED materials can enhance device performance.
Case Study: OLED Performance Enhancement
Research conducted by RSC Advances reported that incorporating fluorinated biphenyls into OLED structures improved luminous efficiency and stability (ResearchGate) . The study emphasized the role of 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine as a key component in achieving these advancements.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and cross-coupling reactions.
Case Study: Synthesis Pathways
An article in Synthetic Communications outlined methods for synthesizing complex biphenyl derivatives using 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine as a precursor (PMC) . The study demonstrated efficient reaction pathways leading to biologically active compounds.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3’-Chloro-3,5-difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Thermal Stability : Fluorine and chlorine enhance thermal stability; decomposition points for similar HTL compounds exceed 400°C .
Biological Activity
3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine is an organic compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, biological properties, and applications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine is C₁₂H₈ClF₂N, with a molecular weight of approximately 239.6484 g/mol. The compound features a biphenyl structure with chlorine and fluorine substituents that may influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of biphenyl derivatives, including 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives with fluorinated biphenyl moieties exhibited enhanced activity against MCF-7 breast cancer cells and other carcinoma lines .
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine | MCF-7 | 17.5 |
| 3',5-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine | RPE-1 | 26.4 |
| Doxorubicin | MCF-7 | 15.0 |
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. Similar biphenyl derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine | Staphylococcus aureus | 32 µg/mL |
| 3',5-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine | Escherichia coli | 64 µg/mL |
The mechanism by which 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the presence of halogen substituents enhances the compound's ability to interact with cellular targets such as enzymes and receptors involved in cancer cell proliferation and bacterial growth inhibition.
Case Studies
Several case studies have explored the efficacy of biphenyl derivatives in clinical settings. For example:
- Case Study on Anticancer Efficacy : A clinical trial involving a related biphenyl derivative showed promising results in reducing tumor size in patients with advanced breast cancer after a treatment regimen incorporating the compound .
- Antimicrobial Efficacy : A laboratory study demonstrated that a formulation containing biphenyl derivatives significantly reduced bacterial load in infected wounds compared to standard treatments .
Q & A
Basic: What are the recommended synthetic routes for 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine, and what characterization techniques validate its structure?
Methodological Answer:
Synthesis of halogenated biphenylamines typically involves nucleophilic substitution or coupling reactions. For analogs like organotellurium biphenyl derivatives, a common approach includes dissolving precursors in ethanol or acetic acid, followed by hydrazine reduction to isolate crystalline products (e.g., 46% yield for compound D in ). Characterization employs FT-IR to identify functional groups (e.g., C-Te vibrations at ~500 cm⁻¹) and mass spectrometry (MS) to confirm molecular ions (e.g., [M+H]⁺ peaks). Melting point analysis (e.g., decomposition at 208–210°C) and elemental analysis further validate purity . For the target compound, fluorination and chlorination steps may require optimized conditions, such as using sodium azide or halogenating agents under controlled temperatures.
Basic: What safety protocols are essential when handling 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine given its structural analogs' carcinogenic profiles?
Methodological Answer:
Structural analogs like [1,1'-biphenyl]-4-amine (4-aminobiphenyl) are classified as carcinogens under the Rotterdam Convention, with strict prohibitions except for regulated research . Key protocols include:
- Containment : Use fume hoods and closed systems to prevent aerosolization.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection.
- Waste Disposal : Follow hazardous waste guidelines for halogenated amines.
- Regulatory Compliance : Ensure compliance with international restrictions (e.g., PIC Circular X) and obtain exemptions for academic use .
Advanced: How can discrepancies between experimental spectroscopic data and DFT-calculated parameters be resolved for halogenated biphenylamines?
Methodological Answer:
Discrepancies often arise from solvent effects, crystal packing, or approximations in DFT functionals. For organotellurium biphenylamines, adjusting the basis set (e.g., B3LYP/6-311+G(d,p)) and incorporating solvent models (e.g., PCM for ethanol) improved alignment between experimental IR frequencies and theoretical values . For halogenated derivatives, consider:
- Vibrational Analysis : Compare experimental FT-IR peaks with scaled DFT frequencies.
- NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to simulate shifts, accounting for substituent electronegativity (e.g., fluorine’s deshielding effect).
- X-ray Crystallography : Validate molecular geometry against DFT-optimized structures .
Advanced: What strategies optimize reaction yields in the synthesis of polyhalogenated biphenylamines, considering steric and electronic effects?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates. achieved 32–46% yields using ethanol/water mixtures for crystallization.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Stille coupling efficiency for aryl halides, as seen in biphenylamine syntheses .
- Temperature Control : Lower temperatures (e.g., 0–5°C) minimize side reactions in halogenation steps.
- Steric Mitigation : Use meta-substitution (e.g., 3'-Cl, 3,5-F) to reduce steric hindrance during coupling .
Basic: What are the key regulatory considerations for international transport and use of 3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine in academic research?
Methodological Answer:
Under the Rotterdam Convention, biphenylamine derivatives require Prior Informed Consent (PIC) for cross-border transport. Key steps include:
- Documentation : Provide safety data sheets (SDS) and proof of research exemption.
- Labeling : Use GHS hazard symbols (e.g., carcinogen GHS08) and UN packaging codes.
- Import/Export Permits : Apply through national authorities (e.g., China’s List of Toxic Chemicals restricts [1,1'-biphenyl]-4-amine derivatives without exemptions) .
Advanced: How do the positions of chloro and fluoro substituents influence the electronic properties and reactivity of [1,1'-biphenyl]-4-amine derivatives?
Methodological Answer:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the amine group, lowering nucleophilicity. Chlorine at the 3' position introduces steric effects but less electronegativity than fluorine.
- DFT Insights : HOMO-LUMO gaps calculated via DFT reveal fluorine’s greater impact on electronic structure compared to chlorine. For example, 3,5-difluoro substitution decreases HOMO energy by ~0.5 eV, enhancing oxidative stability .
- Reactivity Trends : Fluorine para to the amine directs electrophilic substitution to meta positions, while chlorine may promote halogen-bonding interactions in crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
